(Z)-N-(4-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide - 879968-42-0

(Z)-N-(4-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

Catalog Number: EVT-2948026
CAS Number: 879968-42-0
Molecular Formula: C18H14N2O3S2
Molecular Weight: 370.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the specific synthesis of (Z)-N-(4-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide has not been reported in the provided literature, similar rhodanine-based molecules have been synthesized using the following general steps [, ]:

Applications
  • Antibacterial Agents: Rhodanines have shown promising activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains [].
  • Anticancer Agents: Some derivatives demonstrate cytotoxic activity against various cancer cell lines, including leukemia and breast cancer cells [].
  • Antiviral Agents: Research has explored the potential of rhodanines as inhibitors of viral enzymes, such as hepatitis C virus (HCV) NS3/4A protease [, ].

N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide

Compound Description: This compound serves as a key intermediate in synthesizing a series of (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives []. Its synthesis involves reacting 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide with thiocarbonyl-bis-thioglycolic acid.

Relevance: This compound is a direct precursor to (Z)-N-(4-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide. The key structural difference lies in the presence of a 3-hydroxybenzylidene group at the 5-position of the thiazolidinone ring in the target compound, introduced via a Knoevenagel condensation reaction with 3-hydroxybenzaldehyde [].

(Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives

Compound Description: This series comprises fourteen compounds (6a-o) synthesized via Knoevenagel condensation of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide with various aldehydes []. These derivatives exhibited mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells.

Relevance: These compounds share the core 5-arylidene-2-thioxothiazolidinone structure with (Z)-N-(4-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide, but differ in the arylidene substituent at the 5-position and the presence of a 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide side chain instead of the simpler N-phenylacetamide moiety []. This structural comparison highlights the impact of arylidene substituents and side chain modifications on biological activity.

2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide analogs

Compound Description: This set includes fifteen compounds featuring a 2-thioxo-4-thiazolidinone moiety with a substituted N-phenylacetamide group []. Variations in functional groups were introduced at the 5-benzylidene ring of the rhodanine core.

Relevance: These analogs share the core 5-benzylidene-2-thioxothiazolidinone structure and the N-phenylacetamide side chain with (Z)-N-(4-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide []. The primary differences lie in the substitution patterns on the phenyl ring (2-methylphenyl vs. 4-substituted phenyl) and the specific substituent on the benzylidene moiety (various substituents vs. 3-hydroxybenzylidene) []. This comparison underscores the potential for exploring different substituents on both the phenyl and benzylidene rings to modulate biological activity.

2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides (2)

Compound Description: This group of compounds, designated as "2," features a 4-oxo-thiazolidine ring substituted at the 2-position with various aryl groups. These compounds also have a 2-(4-chlorophenyl)acetamide side chain attached to the nitrogen atom of the thiazolidine ring []. The compounds were synthesized and assessed for their antibacterial activity against both Gram-positive and Gram-negative bacteria.

N-[3-chloro-4-(2-aryl)-2-oxo-azetidinyl]-2-(4-chlorophenyl)acetamides (3)

Compound Description: This series of compounds, represented as "3," incorporates a 2-oxo-azetidine ring instead of the thiazolidinone ring found in (Z)-N-(4-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide []. The azetidine ring is substituted at the 3-position with a chlorine atom and at the 4-position with various aryl groups. These compounds also share the 2-(4-chlorophenyl)acetamide side chain with group 2 compounds.

Relevance: While these compounds are not direct analogs, they provide insights into the impact of replacing the thiazolidinone ring system with the bioisosteric 2-oxo-azetidine ring while maintaining the acetamide side chain []. The research indicated that substituents at the 3-position of the azetidine ring, particularly bulkier groups, could influence antibacterial activity, suggesting potential areas for modification in the target compound.

Properties

CAS Number

879968-42-0

Product Name

(Z)-N-(4-(5-(3-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

IUPAC Name

N-[4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide

Molecular Formula

C18H14N2O3S2

Molecular Weight

370.44

InChI

InChI=1S/C18H14N2O3S2/c1-11(21)19-13-5-7-14(8-6-13)20-17(23)16(25-18(20)24)10-12-3-2-4-15(22)9-12/h2-10,22H,1H3,(H,19,21)/b16-10-

InChI Key

ANIVYNBEUGDFSB-YBEGLDIGSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.